Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}acetate
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Overview
Description
Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}acetate is an organic compound that belongs to the class of esters It features an isoxazole ring, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}acetate typically involves the reaction of 3-ethyl-5-methyl-4-isoxazolecarboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of catalysts, such as palladium or copper, can also enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Isoxazole oxides.
Reduction: Corresponding alcohols.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The ester group can also undergo hydrolysis, releasing active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate
- Methyl 4-(((3-(2-chlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)amino)benzoate
- Ethyl 4-(((3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino)benzoate)
Uniqueness
Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}acetate is unique due to its specific structural features, such as the presence of both an isoxazole ring and an ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14N2O4 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 2-[(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C10H14N2O4/c1-4-7-9(6(2)16-12-7)10(14)11-5-8(13)15-3/h4-5H2,1-3H3,(H,11,14) |
InChI Key |
VMRDZNHREJOESR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCC(=O)OC)C |
Origin of Product |
United States |
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